Ditercalinium Chloride

Description

Properties

IUPAC Name |

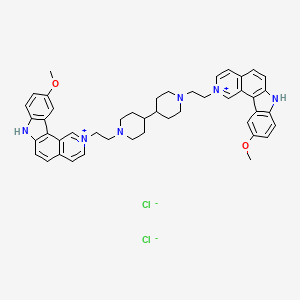

10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H48N6O2.2ClH/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44;;/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBSWSRNGHRDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H50Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82765-18-2 (Parent) | |

| Record name | Ditercalinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

789.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74517-42-3 | |

| Record name | Ditercalinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITERCALINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Z22S8DO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ditercalinium Chloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditercalinium Chloride is a bis-intercalating agent that has demonstrated significant antitumor activity. Its primary mechanism of action involves the targeting of mitochondrial DNA (mtDNA), leading to the depletion of the mitochondrial genome and subsequent mitochondrial dysfunction. This guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, detailing its interaction with DNA, its inhibitory effects on key cellular enzymes, and the downstream signaling pathways it modulates. This document is intended to serve as a technical resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: DNA Intercalation and Mitochondrial Targeting

This compound is a dimeric 7H-pyridocarbazole derivative that functions as a bis-intercalating agent. This means that its planar aromatic ring systems insert between the base pairs of the DNA double helix at two distinct points simultaneously. This bis-intercalation is a key feature that distinguishes it from mono-intercalating agents and contributes to its high affinity for DNA.

The primary intracellular target of this compound is mitochondrial DNA (mtDNA). Several lines of evidence support this:

-

Preferential Accumulation: this compound, as a lipophilic cation, preferentially accumulates within the mitochondria, driven by the negative mitochondrial membrane potential.

-

mtDNA Depletion: Treatment of cells with this compound leads to a significant and selective depletion of mtDNA, while nuclear DNA content remains largely unaffected.[1]

-

Granular Distribution: Fluorescence microscopy reveals a granular distribution of this compound within mitochondria, co-localizing with mitochondrial nucleoids, which are the structures that contain mtDNA. This suggests a strong and specific association with the mitochondrial genome.

This compound exhibits a preference for binding to GC-rich sequences within the DNA.[2] This sequence preference may contribute to its specific effects on cellular processes.

Inhibition of Key Nuclear and Mitochondrial Enzymes

This compound exerts its cytotoxic effects through the inhibition of two critical classes of enzymes involved in DNA metabolism: DNA polymerases and topoisomerases.

Inhibition of DNA Polymerase Gamma

The primary mechanism for mtDNA depletion by this compound is the potent inhibition of DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mtDNA. By intercalating into the mtDNA, this compound is thought to create a structural distortion that hinders the processivity of Pol γ, thereby halting mtDNA replication.

Interaction with Topoisomerase II

This compound also interacts with topoisomerase II, a nuclear enzyme that plays a crucial role in resolving DNA topological problems during replication, transcription, and chromosome segregation. However, its mode of inhibition is distinct from that of many other topoisomerase II inhibitors. Instead of stabilizing the cleavable complex, which leads to DNA strand breaks, this compound inhibits the overall catalytic activity of topoisomerase II. This inhibition is thought to contribute to the condensation of chromatin, an effect observed in treated cells.

Quantitative Data

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | DNA Polymerase γ | ~10 µM | |

| Inhibition | DNA Polymerase γ | >80% at 50 µM |

Note: IC50 values for cytotoxicity against various cancer cell lines and specific DNA binding constants (Kd) are not consistently reported in publicly available literature.

Signaling Pathways

The cellular response to this compound involves the activation of stress signaling pathways, primarily originating from mitochondrial dysfunction and DNA replication stress. These pathways ultimately converge to induce cell cycle arrest and apoptosis.

Mitochondrial Apoptosis Pathway

The depletion of mtDNA and inhibition of mitochondrial replication by this compound leads to a catastrophic failure of mitochondrial function. This triggers the intrinsic pathway of apoptosis, characterized by the following key events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Damage to the mitochondria leads to the opening of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP allows for the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.

-

Role of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in regulating MOMP. It is proposed that the mitochondrial stress induced by this compound shifts this balance in favor of the pro-apoptotic members.

Figure 1: Proposed mitochondrial apoptosis pathway induced by this compound.

G2/M Cell Cycle Arrest

The inhibition of topoisomerase II and the general DNA replication stress caused by this compound can activate DNA damage checkpoints, leading to a cell cycle arrest, primarily at the G2/M transition. This prevents cells with damaged or incompletely replicated DNA from entering mitosis. The key signaling cascade is thought to involve:

-

Activation of ATM/ATR Kinases: The presence of DNA damage or replication stress activates the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

Phosphorylation of Chk1/Chk2: ATM and ATR then phosphorylate the downstream checkpoint kinases Chk1 and Chk2.

-

Inhibition of Cyclin B1/CDK1: Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25 phosphatase, which is required to activate the Cyclin B1/CDK1 complex. The inhibition of Cyclin B1/CDK1, the master regulator of mitotic entry, results in a G2/M arrest.

Figure 2: Proposed G2/M cell cycle arrest pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNase I Footprinting Assay

This assay is used to determine the specific DNA sequences where this compound binds.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive or fluorescent tag.

-

This compound solution of varying concentrations.

-

DNase I enzyme.

-

DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM NaCl, 6 mM MgCl₂, 1 mM CaCl₂).

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

-

Denaturing polyacrylamide gel.

Procedure:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound for 30 minutes at room temperature to allow for binding equilibrium.

-

Add a predetermined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

-

Stop the reaction by adding the stop solution.

-

Extract the DNA and resuspend in a denaturing loading buffer.

-

Separate the DNA fragments by size on a denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The binding sites of this compound will appear as "footprints," which are regions of the gel where the DNA has been protected from DNase I cleavage.

Quantification of Mitochondrial DNA Depletion by qPCR

This method quantifies the amount of mtDNA relative to nuclear DNA (nDNA).

Materials:

-

Total genomic DNA isolated from cells treated with this compound and control cells.

-

Primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Real-time PCR instrument.

Procedure:

-

Isolate total genomic DNA from treated and untreated cells.

-

Perform qPCR reactions for both the mitochondrial and nuclear targets for each DNA sample.

-

The cycle threshold (Ct) values are determined for each reaction.

-

The relative amount of mtDNA is calculated using the ΔΔCt method, where the Ct value of the mitochondrial target is normalized to the Ct value of the nuclear target.

-

A decrease in the mtDNA/nDNA ratio in treated cells compared to control cells indicates mtDNA depletion.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle.

Materials:

-

Cells treated with this compound and control cells.

-

Phosphate-buffered saline (PBS).

-

Ethanol (70%, ice-cold) for fixation.

-

Propidium iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of individual cells is measured by the intensity of PI fluorescence.

-

The resulting histogram of DNA content is used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates a G2/M arrest.

Figure 3: General experimental workflow for studying the effects of this compound.

Conclusion

This compound represents a unique class of anticancer agents with a distinct mechanism of action centered on the disruption of mitochondrial DNA integrity and function. Its ability to act as a bis-intercalating agent and its preferential accumulation in mitochondria lead to the potent inhibition of DNA polymerase gamma and subsequent mtDNA depletion. This, in turn, triggers a cascade of cellular events, including the activation of the intrinsic apoptotic pathway and a G2/M cell cycle arrest. A deeper understanding of these mechanisms will be crucial for the rational design of novel therapeutic strategies and for identifying patient populations that may benefit most from this class of compounds. Further research is warranted to obtain more comprehensive quantitative data on its binding affinities and inhibitory constants, and to further elucidate the intricate details of the signaling pathways it modulates.

References

An In-Depth Technical Guide on the DNA Intercalation Properties of Ditercalinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditercalinium chloride is a synthetic bis-intercalating agent that has garnered significant interest in the field of oncology due to its unique mechanism of action and potent antitumor activity. As a dimeric derivative of the 7H-pyridocarbazole series, its structure allows for the insertion of its two planar aromatic chromophores into the DNA double helix. This guide provides a comprehensive overview of the DNA intercalation properties of this compound, detailing its binding characteristics, the experimental methodologies used for its study, and the downstream cellular consequences of its interaction with DNA.

DNA Intercalation Properties of this compound

This compound is classified as a bis-intercalator, meaning it inserts two planar moieties into the DNA duplex. This mode of binding is distinct from mono-intercalators and contributes to its high affinity for DNA.

Mechanism of Intercalation

This compound interacts with the major groove of the DNA double helix. The two pyridocarbazolium chromophores of the molecule intercalate between adjacent base pairs, while the positively charged bis(ethylpiperidinium) linker chain resides in the major groove.[1] This bis-intercalation event induces significant structural changes in the DNA, including unwinding of the helix and an increase in its length.

Sequence Selectivity

Experimental evidence from DNase I footprinting studies has demonstrated that this compound exhibits a preference for binding to GC-rich sequences within the DNA.[1] The molecular recognition process is critically dependent on the N(7) position of guanine residues in the major groove, highlighting the importance of specific chemical interactions for its sequence-selective binding.[1] While the 2-amino group of purines and the 5-methyl group of pyrimidines are not essential for complex formation, the absence of the N(7) of guanine significantly diminishes the sequence-selective binding of ditercalinium.[1]

Quantitative DNA Binding Data

While this compound is known to possess a very high affinity for nucleic acids, specific quantitative binding parameters are not extensively reported in readily available literature.[2] However, some studies have provided estimations of its binding characteristics.

| Parameter | Value/Observation | Method | Reference |

| Binding Site Size | ~0.22 sites per base pair | UV-Visible Spectroscopy Titration | |

| Binding Affinity (Qualitative) | High affinity | Spectroscopy, Flow Cytometry | [2] |

Further research is required to obtain precise quantitative values for binding constants (Ka, Kd), thermodynamic parameters (ΔH, ΔS, ΔG), and kinetic parameters (k_on, k_off) for the interaction of this compound with various DNA sequences.

Experimental Protocols

The study of this compound's interaction with DNA employs a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

UV-Visible Spectroscopy Titration

This method is used to monitor the changes in the absorbance spectrum of this compound upon titration with DNA, allowing for the determination of binding parameters such as the binding constant and stoichiometry.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 100 mM NaCl).

-

Prepare a concentrated stock solution of calf thymus DNA or a specific oligonucleotide sequence in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).

-

-

Titration:

-

Place a known concentration of this compound in a quartz cuvette.

-

Record the initial UV-Vis spectrum of the drug solution (typically in the range of 200-600 nm).

-

Add small aliquots of the concentrated DNA solution to the cuvette.

-

After each addition, allow the solution to equilibrate (e.g., for 5 minutes) and then record the UV-Vis spectrum.

-

-

Data Analysis:

-

Correct the absorbance data for dilution effects.

-

Monitor the changes in the absorbance maximum (λmax) and intensity of the this compound spectrum.

-

Plot the change in absorbance versus the DNA concentration.

-

Analyze the data using appropriate binding models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (Ka) and the number of binding sites (n).

-

Fluorescence Spectroscopy

Fluorescence quenching or enhancement of this compound upon binding to DNA can be used to determine binding affinity.

Protocol:

-

Preparation of Solutions: Prepare solutions of this compound and DNA as described for UV-Visible Spectroscopy.

-

Fluorescence Measurements:

-

Set the excitation wavelength at the absorption maximum of this compound and record the emission spectrum.

-

Titrate a solution of this compound with increasing concentrations of DNA.

-

Record the fluorescence emission spectrum after each addition of DNA.

-

-

Data Analysis:

-

Analyze the quenching or enhancement of fluorescence intensity using the Stern-Volmer equation or by fitting the data to a binding isotherm to calculate the binding constant.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the conformational changes in DNA upon the binding of this compound.

Protocol:

-

Preparation of Samples:

-

Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM NaCl).

-

-

CD Measurements:

-

Record the CD spectrum of the DNA solution alone in the range of 200-320 nm. The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

-

Add this compound to the DNA solution at various drug-to-DNA molar ratios.

-

Record the CD spectrum for each mixture after an equilibration period.

-

-

Data Analysis:

-

Observe the changes in the CD spectrum of DNA. Intercalation typically leads to an increase in the intensity of the positive band and a shift in the crossover point. These changes are indicative of alterations in the DNA helical structure.

-

DNase I Footprinting

This technique is employed to identify the specific DNA sequences where this compound binds.

Protocol:

-

DNA Probe Preparation:

-

Prepare a DNA fragment of interest (e.g., a restriction fragment or a PCR product) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂).

-

-

DNase I Digestion:

-

Add a limited amount of DNase I to the reaction mixtures and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

-

-

Gel Electrophoresis and Autoradiography/Imaging:

-

Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography (for ³²P) or fluorescence imaging.

-

-

Data Analysis:

-

Regions where this compound is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane (DNA without the drug). The location of the footprint reveals the binding site of the drug.

-

Cellular Effects and Signaling Pathways

The interaction of this compound with DNA, particularly mitochondrial DNA (mtDNA), triggers a cascade of cellular events leading to cytotoxicity.

Mitochondrial Targeting and mtDNA Depletion

This compound preferentially accumulates in the mitochondria of cells.[3][4] This localization is likely driven by the mitochondrial membrane potential. Once inside the mitochondria, it intercalates into mtDNA, which is more vulnerable to xenobiotics than nuclear DNA.[3] This interaction inhibits the activity of DNA polymerase gamma, the key enzyme responsible for mtDNA replication.[3][5] The inhibition of mtDNA replication leads to a progressive depletion of mtDNA, resulting in mitochondrial dysfunction and a decrease in oxidative phosphorylation.[3]

References

- 1. DNA sequence recognition by the antitumor drug ditercalinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of antitumor drug ditercalinium with nucleic acids in solutions and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNase I footprinting [gene.mie-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ditercalinium Chloride: Synthesis, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditercalinium chloride, a member of the 7H-pyrido[4,3-c]carbazole dimer family, is a potent anti-cancer agent with a unique mechanism of action targeting mitochondrial DNA.[1] This technical guide provides a comprehensive overview of its chemical synthesis, structure, and biological activity. Detailed experimental protocols for key assays and a summary of its quantitative effects are presented to support further research and development in this area.

Chemical Structure and Properties

This compound is a symmetrical molecule consisting of two 10-methoxy-7H-pyrido[4,3-c]carbazolium rings linked by a 1,1'-diethyldi(4,4'-bipiperidine) spacer. This structure confers the ability to bis-intercalate into the DNA double helix.

| Property | Value | Source |

| IUPAC Name | 2,2'-((4,4'-Bipiperidine)-1,1'-diyldiethylene)bis(10-methoxy-7H-pyrido(4,3-c)carbazolium) dichloride | PubChem |

| CAS Number | 74517-42-3 | PubChem |

| Molecular Formula | C₄₆H₅₀Cl₂N₆O₂ | PubChem |

| Molecular Weight | 789.85 g/mol | PubChem |

| Synonyms | NSC 335153, Ditercalinium | Multiple Sources |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the 7H-pyrido[4,3-c]carbazole monomer followed by its dimerization. The following protocol is a generalized procedure based on established methods for the synthesis of related pyridocarbazole derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 10-methoxy-7H-pyrido[4,3-c]carbazole

A detailed protocol for the synthesis of the 7H-pyrido[4,3-c]carbazole core can be found in the work by Pelaprat et al. (1980), J. Med. Chem., 23(12), 1336-1343. The general approach involves the condensation of a substituted aniline with a suitable pyridine derivative, followed by cyclization to form the carbazole ring system.

Step 2: Dimerization

-

Alkylation of the Linker: 1,1'-Bis(2-chloroethyl)-4,4'-bipiperidine is synthesized by reacting 4,4'-bipiperidine with an excess of 1-bromo-2-chloroethane.

-

Coupling Reaction: Two equivalents of 10-methoxy-7H-pyrido[4,3-c]carbazole are reacted with one equivalent of the alkylated linker in a suitable high-boiling point solvent such as dimethylformamide (DMF).

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield this compound.

Note: The precise reaction conditions, including temperature, reaction time, and purification solvents, should be optimized for each specific setup.

Biological Activity and Mechanism of Action

This compound exhibits its anti-cancer effects through a novel mechanism targeting mitochondrial DNA (mtDNA).[1]

Inhibition of DNA Polymerase Gamma

The primary molecular target of this compound is DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mtDNA.[2][3] By bis-intercalating into the mitochondrial genome, this compound creates a steric hindrance that inhibits the processive action of Pol γ.

Depletion of Mitochondrial DNA

The inhibition of Pol γ leads to a progressive depletion of mtDNA within the cell.[4] This is a key differentiator from many other DNA intercalating agents that primarily target nuclear DNA.

Disruption of Oxidative Phosphorylation

Mitochondrial DNA encodes for essential subunits of the electron transport chain (ETC). The depletion of mtDNA results in a deficiency of these proteins, leading to a collapse of the mitochondrial membrane potential and a severe reduction in ATP production through oxidative phosphorylation.[2] This energy crisis ultimately triggers apoptotic cell death.

Quantitative Biological Data

The following table summarizes the inhibitory activity of this compound on DNA polymerase gamma.

| Parameter | This compound | Ethidium Bromide | Cell Line/System | Reference |

| Inhibition of DNA Polymerase γ Activity (10 µM) | 60.4% | 74.1% | Human cell lysate | [2] |

| Inhibition of DNA Polymerase γ Activity (50 µM) | 97.8% | 97.2% | Human cell lysate | [2] |

Further research is needed to establish a comprehensive profile of IC50 values for this compound across a wide range of cancer cell lines.

Experimental Protocol: DNA Polymerase Gamma Activity Assay

This protocol is adapted from Okamaoto et al. (2003), Curr. Genet., 43(5), 364-70.

-

Preparation of Cell Lysate: Prepare a cytosolic fraction from human cells known to express DNA polymerase gamma.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, dithiothreitol, a DNA template/primer (e.g., poly(A)·oligo(dT)), and radiolabeled dNTPs.

-

Incubation: Add the cell lysate and varying concentrations of this compound or a control inhibitor (e.g., ethidium bromide) to the reaction mixture. Incubate at 37°C.

-

Quantification: Stop the reaction and spot the mixture onto DEAE-filter paper. Wash the filters to remove unincorporated dNTPs. Measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition relative to the untreated control.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Logical Workflow for the Synthesis of this compound

Caption: Generalized synthetic workflow for this compound.

Signaling Pathway of this compound's Cytotoxic Effect

Caption: Mechanism of this compound-induced cytotoxicity.

References

Ditercalinium Chloride: An In-depth Technical Guide to a Mitochondrial-Targeting Bis-intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditercalinium Chloride (NSC 335153) is a synthetic bis-intercalating agent belonging to the 7H-pyridocarbazole dimer family.[1] Developed as a potential antineoplastic drug, its mechanism of action distinguishes it from classical mono-intercalating agents.[2] Ditercalinium exhibits a strong affinity for DNA, with a pronounced preference for mitochondrial DNA (mtDNA), leading to a unique profile of cellular effects and therapeutic potential.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism as a bis-intercalating agent, quantitative data from key studies, detailed experimental protocols, and its impact on cellular signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with DNA. As a bis-intercalator, it possesses two planar pyridocarbazole rings connected by a rigid bis-ethylpiperidine linker, allowing it to span a larger segment of the DNA helix compared to mono-intercalators.[5]

DNA Bis-intercalation

The two planar chromophores of Ditercalinium insert between adjacent base pairs of the DNA double helix, a process known as bis-intercalation.[6] Structural studies have revealed that Ditercalinium preferentially binds to the major groove of the DNA, a characteristic that is relatively uncommon among non-covalent DNA binders.[7] This interaction induces significant structural perturbations in the DNA, including localized unwinding and kinking of the helix.[8] Specifically, X-ray crystallography has shown that bis-intercalation of Ditercalinium into a d(CGCG)2 sequence unwinds the helix by 36° and introduces a 15° kink.[8] This deformation of the DNA structure is thought to be a key trigger for its cytotoxic effects.[5]

Inhibition of Key Nuclear and Mitochondrial Enzymes

Ditercalinium's interaction with DNA directly interferes with the function of essential enzymes involved in DNA metabolism:

-

DNA Polymerase Gamma (POLG): Ditercalinium is a potent inhibitor of human DNA polymerase gamma, the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA.[9][10] Its inhibitory efficiency is comparable to that of ethidium bromide.[9][10] This targeted inhibition of mtDNA replication is a primary contributor to its selective mitochondrial toxicity.[2][9]

-

Topoisomerase II: Ditercalinium also acts as an inhibitor of DNA topoisomerase II.[1] Unlike many other topoisomerase II inhibitors that stabilize the enzyme-DNA covalent complex (cleavable complex), Ditercalinium completely inhibits the formation of these complexes and the subsequent enzyme-induced DNA cleavage at concentrations as low as 5 x 10⁻⁷ M.[1] Instead, it promotes DNA catenation in the presence of topoisomerase II and ATP, suggesting a mechanism that involves DNA condensation rather than the induction of DNA strand breaks.[1]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Effects of this compound on DNA Physical Properties

| Parameter | DNA Type | Ditercalinium Concentration | Observed Value | Control (Naked DNA) | Reference |

| Contour Length | 292 bp linear DNA | Saturating | 103.4 ± 6.2 nm | ~99 nm (theoretical) | [8] |

| Persistence Length | 292 bp linear DNA | Saturating | 91.7 ± 5.7 nm | 43.9 ± 1.2 nm | [8][9] |

Note: Saturation was observed at a drug-to-DNA molar ratio where sufficient drug was present to interact with every other available binding site.[9]

Table 2: Inhibition of Human DNA Polymerase Gamma Activity

| Reagent | Concentration | Remaining Activity (%) |

| This compound | 10 µM | 39.6 ± 5.8 |

| 50 µM | 2.2 ± 2.6 | |

| Ethidium Bromide | 10 µM | 25.9 ± 3.4 |

| 50 µM | 2.8 ± 3.2 | |

| Control | - | 100 |

Data adapted from a study on recombinant human DNA polymerase gamma.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA, causing a change in its supercoiling.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (as a control)

-

Vaccinia Topoisomerase I

-

10x Topoisomerase I Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA)

-

This compound stock solution (dissolved in sterile water or DMSO)

-

Stop Solution (e.g., 5% SDS, 25 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

1x TAE or TBE buffer

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

2 µL 10x Topoisomerase I Reaction Buffer

-

200 ng supercoiled plasmid DNA

-

Varying concentrations of this compound (and a no-drug control)

-

Add sterile distilled water to a final volume of 18 µL.

-

-

Enzyme Addition: Add 2 µL of an appropriate dilution of Vaccinia Topoisomerase I (typically 1-2 units). The final reaction volume is 20 µL.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light.

-

Interpretation: DNA intercalation by Ditercalinium will unwind the plasmid DNA. In the presence of topoisomerase I, this unwinding leads to the introduction of supercoils. Therefore, an increase in the proportion of supercoiled DNA with increasing concentrations of Ditercalinium indicates intercalation. A control reaction with relaxed plasmid DNA can confirm that the compound is not simply inhibiting the topoisomerase I.

Topoisomerase II-Mediated DNA Decatenation Assay

This assay assesses the inhibitory effect of this compound on the decatenating activity of Topoisomerase II.

Materials:

-

Kinetoplast DNA (kDNA) - a network of catenated DNA minicircles

-

Human Topoisomerase II

-

10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/ml BSA)

-

10 mM ATP solution

-

This compound stock solution

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 25 mM EDTA, 0.025% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE or TBE buffer

-

DNA staining agent

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:

-

2 µL 10x Topoisomerase II Reaction Buffer

-

2 µL 10 mM ATP

-

200 ng kDNA

-

Varying concentrations of this compound (and a no-drug control)

-

Sterile distilled water to a final volume of 18 µL.

-

-

Enzyme Addition: Add 2 µL of an appropriate dilution of Human Topoisomerase II (typically 1-4 units). The final reaction volume is 20 µL.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel.

-

Visualization: Stain and visualize the gel as described previously.

-

Interpretation: Active Topoisomerase II will decatenate the kDNA network, releasing individual minicircles which will migrate into the gel. Inhibition by this compound will prevent this decatenation, resulting in the kDNA remaining in the loading well.

Cytotoxicity Assay (MTT Assay)

The MTT assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions (including a vehicle control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Isolation of Mitochondrial DNA

This protocol allows for the enrichment of mtDNA to study the specific effects of Ditercalinium.

Materials:

-

Cultured cells treated with or without this compound

-

Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4)

-

Dounce homogenizer

-

Proteinase K

-

Lysis buffer (e.g., 100 mM NaCl, 10 mM Tris-HCl pH 8.0, 25 mM EDTA, 0.5% SDS)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Isopropanol

-

70% Ethanol

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

Cell Harvesting: Harvest cells by centrifugation and wash with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer and homogenize using a Dounce homogenizer until cells are sufficiently lysed (can be monitored by microscopy).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

-

Mitochondrial Lysis: Resuspend the mitochondrial pellet in Lysis Buffer containing Proteinase K and incubate at 50°C for at least 3 hours or overnight.

-

DNA Extraction:

-

Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins.

-

Precipitate the mtDNA from the aqueous phase by adding isopropanol.

-

Wash the DNA pellet with 70% ethanol.

-

-

Resuspension: Air-dry the pellet and resuspend the mtDNA in TE buffer. The purity and quantity can be assessed by spectrophotometry and gel electrophoresis.

Signaling Pathways and Cellular Effects

The primary insult of this compound is directed at the mitochondria, leading to a cascade of downstream cellular events.

Primary Mechanism and Mitochondrial Dysfunction

Ditercalinium's preferential accumulation in mitochondria and subsequent inhibition of mtDNA replication and transcription leads to mitochondrial dysfunction. This is characterized by a depletion of mtDNA, loss of mitochondrial cristae, and a decrease in the activity of mitochondrial-encoded proteins, such as cytochrome c oxidase.[2][3][4]

Caption: Primary mechanism of this compound leading to mitochondrial dysfunction.

Downstream Signaling: Apoptosis and Immune Sensing

Mitochondrial damage is a potent trigger for the intrinsic pathway of apoptosis. The release of pro-apoptotic factors like cytochrome c from the damaged mitochondria initiates a caspase cascade, leading to programmed cell death. Furthermore, the leakage of damaged mtDNA into the cytoplasm can be recognized by the innate immune sensor cGAS (cyclic GMP-AMP synthase), activating the cGAS-STING pathway.[11][12] This can lead to the production of type I interferons and other inflammatory cytokines, potentially modulating the tumor microenvironment.

Caption: Downstream signaling pathways activated by mitochondrial dysfunction.

Conclusion

This compound stands out as a bis-intercalating agent with a distinct mechanism of action centered on the targeting of mitochondrial DNA. Its ability to inhibit DNA polymerase gamma and topoisomerase II, coupled with its profound effects on DNA structure, results in potent cytotoxicity, particularly in cells reliant on mitochondrial respiration. The detailed experimental protocols provided herein offer a framework for researchers to investigate its properties further. Understanding the downstream signaling consequences of Ditercalinium-induced mitochondrial damage, including the induction of apoptosis and the potential activation of innate immune pathways, opens new avenues for its application in cancer research and the development of novel therapeutic strategies. Further quantitative studies are warranted to fully characterize its potency across a broader range of cancer types and to elucidate the nuances of its DNA sequence-specific binding.

References

- 1. researchgate.net [researchgate.net]

- 2. inspiralis.com [inspiralis.com]

- 3. researchmap.jp [researchmap.jp]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. profoldin.com [profoldin.com]

- 8. Structural perturbations in DNA caused by bis-intercalation of ditercalinium visualised by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural perturbations in DNA caused by bis-intercalation of ditercalinium visualised by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Ditercalinium Chloride-Mediated mtDNA Depletion in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditercalinium Chloride (DC) is a bis-intercalating agent that effectively depletes mitochondrial DNA (mtDNA) in a variety of mammalian cell lines, including those of both human and mouse origin.[1][2][3] Initially synthesized as an anti-cancer drug, its potent and selective action on mtDNA has made it a valuable tool in mitochondrial research.[1] Unlike ethidium bromide (EtBr), which is often ineffective in depleting mtDNA in mouse cells, this compound provides a reliable method for generating mtDNA-less (ρ⁰) cells across different species.[1][2][3]

The primary mechanism of action of this compound is the inhibition of DNA polymerase gamma (POLG), the sole DNA polymerase responsible for mtDNA replication.[1][3] It is believed that DC intimately associates with mitochondrial nucleoids, potentially co-localizing with the mitochondrial helicase Twinkle, which contributes to its high efficacy in inhibiting mtDNA synthesis.[1][3] This targeted inhibition of replication leads to a progressive depletion of mtDNA, resulting in a decline in oxidative phosphorylation and a shift towards a glycolytic metabolic phenotype.[1]

These application notes provide detailed protocols for the use of this compound to generate mtDNA-depleted cell lines, along with methods for the quantification of mtDNA copy number and the assessment of mitochondrial function.

Data Presentation

Table 1: Effect of this compound on DNA Polymerase Gamma Activity

| Concentration of this compound | Inhibition of DNA Polymerase Gamma Activity (%) |

| 10 µM | 60.4 ± 5.8 |

| 50 µM | 97.8 ± 2.6 |

Data represents the mean ± standard deviation.

Table 2: Time-Dependent Depletion of mtDNA in Cell Culture (Hypothetical Data for Illustrative Purposes)

| Treatment Duration (Days) | This compound (1 µg/mL) - mtDNA Copy Number (% of Control) | Cell Viability (%) |

| 0 | 100 | 98 |

| 3 | 65 | 95 |

| 7 | 30 | 92 |

| 14 | 10 | 88 |

| 21 | <1 | 85 |

Note: The optimal concentration and treatment duration for complete mtDNA depletion may vary between cell lines and should be determined empirically.

Experimental Protocols

Protocol 1: Generation of mtDNA-Depleted (ρ⁰) Cells using this compound

This protocol describes a general procedure for the long-term treatment of mammalian cells with this compound to achieve complete depletion of mtDNA.

Materials:

-

This compound (DC)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

-

Uridine (50 µg/mL final concentration)

-

Sodium Pyruvate (1 mM final concentration)

Procedure:

-

Cell Seeding: Seed the desired mammalian cell line in a T-25 flask or 6-well plate at a density that allows for several passages over the course of the experiment.

-

Preparation of DC Stock Solution: Prepare a stock solution of this compound in sterile distilled water or DMSO. The final concentration of the solvent in the cell culture medium should not exceed 0.1%.

-

Treatment Initiation: The day after seeding, replace the culture medium with fresh medium containing this compound. A starting concentration of 0.5 - 1.0 µg/mL is recommended. It is advisable to test a range of concentrations to determine the optimal balance between efficient mtDNA depletion and minimal cytotoxicity for your specific cell line.

-

Supplementation for ρ⁰ Cell Survival: Supplement the culture medium with uridine and sodium pyruvate. Cells lacking mtDNA are unable to perform oxidative phosphorylation and rely on glycolysis for ATP production. Uridine is required for pyrimidine synthesis, a pathway that is dependent on a functional electron transport chain.

-

Long-Term Culture and Passaging: Maintain the cells in culture with continuous exposure to this compound. Change the medium every 2-3 days. When the cells reach 80-90% confluency, passage them as usual.

-

Monitoring mtDNA Depletion: At regular intervals (e.g., every 3-4 days), harvest a subset of cells to quantify the mtDNA copy number using qPCR (see Protocol 2).

-

Confirmation of ρ⁰ Status: Continue the treatment until the mtDNA copy number is undetectable or below a desired threshold. This process can take several weeks. Once depletion is confirmed, the cells can be considered ρ⁰.

-

Maintenance of ρ⁰ Cells: Maintain the generated ρ⁰ cell lines in medium supplemented with uridine and pyruvate. It is recommended to periodically check the mtDNA copy number to ensure the stability of the ρ⁰ state.

Protocol 2: Quantification of Mitochondrial DNA Copy Number by qPCR

This protocol outlines the use of quantitative real-time PCR (qPCR) to determine the relative copy number of mtDNA compared to nuclear DNA (nDNA).

Materials:

-

Genomic DNA extraction kit

-

Primers for a mitochondrial gene (e.g., MT-CO1, MT-ND1)

-

Primers for a single-copy nuclear gene (e.g., B2M, RNase P)

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

Procedure:

-

Genomic DNA Extraction: Isolate total genomic DNA from both control and this compound-treated cells using a commercial kit according to the manufacturer's instructions.

-

Primer Design: Design or obtain validated primers for a mitochondrial and a nuclear gene. Ensure the primers have similar amplification efficiencies.

-

qPCR Reaction Setup: Prepare the qPCR reactions for both the mitochondrial and nuclear targets for each DNA sample. Include a no-template control for each primer set.

-

qPCR Program:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt Curve Analysis (for SYBR Green)

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the mitochondrial (mtCt) and nuclear (nCt) targets for each sample.

-

Calculate the delta Ct (ΔCt) = nCt - mtCt.

-

Calculate the relative mtDNA copy number using the formula: 2 x 2^ΔCt.

-

Normalize the mtDNA copy number of treated cells to that of the control cells.

-

Protocol 3: Assessment of Cell Viability

Monitoring cell viability during long-term this compound treatment is crucial to ensure that the observed effects are due to mtDNA depletion and not general cytotoxicity.

Materials:

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

or a commercial viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)

Procedure (using Trypan Blue):

-

Harvest a small aliquot of cells from the culture.

-

Mix the cell suspension with an equal volume of Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture into a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 4: Analysis of Mitochondrial Protein Expression by Western Blot

This protocol is used to confirm the functional consequences of mtDNA depletion by examining the expression levels of proteins encoded by mtDNA.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against mtDNA-encoded proteins (e.g., MT-CO1, NDUFB8) and a nuclear-encoded mitochondrial protein as a loading control (e.g., VDAC, TOM20, or a subunit of Complex II).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse control and ρ⁰ cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Compare the expression levels of the mtDNA-encoded proteins between control and ρ⁰ cells, normalizing to the loading control. A significant reduction or absence of mtDNA-encoded proteins in ρ⁰ cells is expected.

Protocol 5: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol measures the rate of oxygen consumption, a key indicator of oxidative phosphorylation, which is expected to be severely impaired in ρ⁰ cells.

Materials:

-

Seahorse XF Analyzer or similar instrument

-

Assay medium

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

-

Cell Seeding: Seed control and ρ⁰ cells in a Seahorse XF cell culture microplate.

-

Assay Preparation: On the day of the assay, replace the culture medium with assay medium and incubate in a non-CO₂ incubator.

-

Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

-

Data Acquisition and Analysis: The instrument will measure the OCR in real-time. Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A near-complete loss of OCR is expected in ρ⁰ cells.[4]

Mandatory Visualizations

Caption: Mechanism of this compound-induced mtDNA depletion.

Caption: Experimental workflow for generating and characterizing ρ⁰ cells.

References

- 1. researchmap.jp [researchmap.jp]

- 2. Isolation and characterization of mitochondrial DNA-less lines from various mammalian cell lines by application of an anticancer drug, ditercalinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Generating Rho Zero Cells Using Ditercalinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho zero (ρ⁰) cells are mammalian cells depleted of mitochondrial DNA (mtDNA). These cells are invaluable tools in mitochondrial research, enabling the study of nuclear-mitochondrial interactions, the functional consequences of mtDNA mutations, and the screening of drugs targeting mitochondrial functions. Ditercalinium chloride, a bifunctional intercalating agent, has emerged as a potent and effective compound for generating ρ⁰ cells. Unlike the commonly used ethidium bromide, this compound is effective in both human and mouse cell lines and exhibits a different mechanism of action that involves intimate association with mtDNA.[1][2][3] This document provides detailed application notes and protocols for the generation of ρ⁰ cells using this compound.

Mechanism of Action

This compound selectively targets and eliminates mtDNA through a multi-step process. As a lipophilic cation, it readily accumulates in the mitochondria. Once inside, it acts as a bis-intercalating agent, inserting itself into the mtDNA double helix.[2] This intercalation is thought to be particularly strong in GC-rich regions of the mitochondrial genome. This physical interaction with mtDNA leads to the inhibition of mtDNA replication by hindering the activity of DNA polymerase gamma (POLG), the key enzyme responsible for mtDNA synthesis.[1][2][3] this compound has been observed to co-localize with Twinkle, a mitochondrial helicase, suggesting its direct association with mitochondrial nucleoids.[1][2][3] The inhibition of replication, coupled with the natural turnover of mitochondria during cell division, leads to the progressive depletion of mtDNA, ultimately resulting in the formation of ρ⁰ cells.

Mechanism of this compound in mtDNA Depletion.

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound on mtDNA.

| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |

| mtDNA Replication | Human HeLa MRV11 | Not Specified | 9 hours | Near complete disappearance of nascent mtDNA strands | [1] |

| mtDNA Content | Human HeLa MRV11 | Not Specified | Up to 24 hours | Marginal decrease | [1] |

| Cellular Uptake | Human HeLa & Mouse B82 | 0.5 µg/ml | Not Specified | Accumulates to a similar extent in both cell lines | [1] |

| Cytochrome c Oxidase Activity | L1210 leukemic mouse cells | Not Specified | Multiple days | Exponential decrease with a half-life of 24 hours | [4] |

| Comparison with Ethidium Bromide | This compound | Ethidium Bromide | Reference |

| Efficacy in Mouse Cells | Effective | Often ineffective | [1][5] |

| Cellular Accumulation in Mouse B82 cells | High | Low | [1] |

| Mitochondrial Distribution in HeLa cells | Granular (associated with nucleoids) | Diffuse | [1][2][3] |

| Inhibition of DNA Polymerase Gamma | Efficient | Efficient | [1][2] |

Experimental Protocols

Protocol 1: Generation of Rho Zero Cells using this compound

This protocol describes a general method for generating ρ⁰ cells. The optimal concentration of this compound and the duration of treatment may vary depending on the cell line and should be determined empirically.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 1 mg/ml in sterile water or DMSO)

-

Rho zero medium: Complete cell culture medium supplemented with 50 µg/ml uridine and 100 µg/ml sodium pyruvate.

-

Sterile tissue culture plates/flasks

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate the cells at a low density (e.g., 20-30% confluency) in a T-25 flask or a 6-well plate with complete culture medium.

-

This compound Treatment:

-

The following day, replace the medium with fresh complete medium containing this compound. A starting concentration of 0.1-0.5 µg/ml is recommended.

-

Culture the cells in the presence of this compound.

-

-

Cell Maintenance and Passaging:

-

Change the medium every 2-3 days with fresh medium containing this compound.

-

When the cells reach 80-90% confluency, passage them as usual. Re-plate a fraction of the cells and continue the treatment.

-

-

Transition to Rho Zero Medium: After approximately 1-2 weeks of continuous treatment, switch to the rho zero medium (supplemented with uridine and pyruvate) containing this compound. This is crucial as the cells will become dependent on exogenous pyrimidines for survival as they lose their functional respiratory chain.[6]

-

Duration of Treatment: Continue the treatment for a total of 4-8 weeks. The extended duration is necessary to ensure complete depletion of mtDNA through cell division and mitochondrial turnover.

-

Clonal Selection (Optional but Recommended):

-

After the treatment period, serially dilute the cell suspension to a concentration of approximately 10 cells/ml in rho zero medium without this compound.

-

Plate 100 µl of the diluted cell suspension into each well of a 96-well plate.

-

Incubate the plate until single colonies are visible.

-

Expand individual clones for verification of the ρ⁰ status.

-

Protocol 2: Verification of Rho Zero Status

It is essential to confirm the complete absence of mtDNA to validate the generation of ρ⁰ cells.

1. PCR-based Verification:

-

DNA Extraction: Isolate total DNA from the parental cell line and the putative ρ⁰ clones.

-

PCR Amplification: Perform PCR using two sets of primers: one specific for a mitochondrial gene (e.g., a region of the D-loop, COX1, or ND1) and another for a nuclear gene (e.g., GAPDH, β-actin, or 18S rRNA) as a positive control for DNA quality.[6][7]

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. A successful ρ⁰ cell line will show a band for the nuclear gene but no band for the mitochondrial gene.[6]

2. Functional Verification (Auxotrophy):

-

Plate the putative ρ⁰ cells in two separate culture dishes: one with rho zero medium (containing uridine and pyruvate) and one with standard complete medium (without uridine and pyruvate).

-

Monitor cell growth and viability. True ρ⁰ cells will not survive in the absence of uridine and pyruvate supplementation.[6][8]

3. (Optional) Southern Blot Analysis: For a more definitive confirmation, perform Southern blot analysis on digested total DNA using a probe specific for mtDNA. No hybridization signal should be detected in ρ⁰ cells.

4. (Optional) Staining with DNA-binding Dyes: Stain the cells with a DNA-binding dye that visualizes mitochondrial nucleoids (e.g., PicoGreen®). In ρ⁰ cells, only the nucleus should be stained, with no cytoplasmic puncta corresponding to mitochondrial nucleoids.[9][10]

Visualizations

Experimental Workflow for Generating Rho Zero Cells.

References

- 1. researchmap.jp [researchmap.jp]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of mitochondrial DNA-less lines from various mammalian cell lines by application of an anticancer drug, ditercalinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation of ρ0 cells utilizing a mitochondrially targeted restriction endonuclease and comparative analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of Rho Zero Cells: Visualization and Quantification of the mtDNA Depletion Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generating Rho-0 Cells Using Mesenchymal Stem Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Ditercalinium Chloride in Murine Models: A Step-by-Step Guide for Preclinical Research

For Immediate Release

This document provides detailed application notes and protocols for the use of Ditercalinium Chloride in murine cancer models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. This compound is a potent anti-cancer agent that acts as a dual inhibitor of mitochondrial DNA (mtDNA) replication and nuclear DNA topoisomerase II.

Mechanism of Action

This compound exhibits a unique dual mechanism of action, targeting both the mitochondria and the nucleus of cancer cells. As a DNA bis-intercalating agent, it preferentially accumulates in the mitochondria.[1] There, it inhibits mtDNA replication by targeting DNA polymerase gamma and co-localizing with the mitochondrial helicase, Twinkle.[2][3] This leads to a significant depletion of mtDNA, disrupting mitochondrial function and inducing a cytotoxic effect.[1]

Simultaneously, this compound inhibits nuclear DNA topoisomerase II.[4] This inhibition results in the condensation of chromatin, ultimately interfering with DNA replication and cell division in the nucleus.[4]

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways affected by this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed protocols for the use of this compound in a murine leukemia model using L1210 cells.

Murine Model

-

Cell Line: L1210 (murine lymphocytic leukemia)

-

Mouse Strain: DBA/2 or compatible hybrids (e.g., BDF1, CDF1)

-

Tumor Inoculation: Intravenous (i.v.) or intraperitoneal (i.p.) injection of 1 x 10^5 to 1 x 10^6 L1210 cells per mouse.

Drug Preparation and Administration

-

Formulation: this compound should be dissolved in a sterile, aqueous vehicle suitable for injection. The specific solvent and concentration should be determined based on the desired dosage and administration volume.

-

Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for administering chemotherapeutic agents in murine leukemia models.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a murine leukemia model.

References

- 1. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. Effects of the bifunctional antitumor intercalator ditercalinium on DNA in mouse leukemia L1210 cells and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditercalinium Chloride: Application Notes and Protocols for Studying Mitochondrial Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditercalinium Chloride is a bis-intercalating agent that exhibits potent anti-tumor activity. Its primary mechanism of action involves the selective accumulation within mitochondria and subsequent intercalation into mitochondrial DNA (mtDNA). This action inhibits mtDNA replication and transcription, leading to mitochondrial dysfunction and ultimately, apoptosis.[1][2][3] These properties make this compound a valuable tool for studying mitochondrial diseases, creating cellular models of mitochondrial dysfunction, and for the development of novel therapeutics targeting mitochondria.

These application notes provide a comprehensive overview of the use of this compound in mitochondrial research, including detailed protocols for key experiments and a summary of its effects on cellular processes.

Mechanism of Action

This compound is a lipophilic cation that readily crosses the plasma and mitochondrial membranes.[4] Once inside the mitochondria, it binds to mtDNA with high affinity, effectively cross-linking the DNA strands. This bis-intercalation prevents the unwinding of the mtDNA helix, a crucial step for both replication and transcription, thereby inhibiting the synthesis of mitochondrial-encoded proteins essential for the electron transport chain.[1][2] The depletion of mtDNA and the disruption of the respiratory chain lead to a decline in ATP production, an increase in reactive oxygen species (ROS), and the induction of the intrinsic apoptotic pathway.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on various cellular parameters.

Table 1: Inhibition of Human DNA Polymerase Gamma Activity

| This compound Concentration | Activity (%) |

| 10 µM | 39.6 ± 5.8 |

| 50 µM | 2.2 ± 2.6 |

Data represents the mean ± standard deviation (n=4). Activity is expressed as a percentage of the control value.

Table 2: Cellular Uptake and Treatment Concentrations

| Cell Line | Treatment Concentration | Incubation Time | Application |

| Human HeLa | 0.5 µg/ml | 12 hours | mtDNA depletion studies |

| Mouse B82 | 0.5 µg/ml | 12 hours | mtDNA depletion studies |

| L1210 (murine leukemia) | Not specified | Not specified | Cytotoxicity and mtDNA elimination studies |

Experimental Protocols

Herein are detailed protocols for key experiments utilizing this compound.

Protocol 1: Induction of Mitochondrial DNA Depletion

This protocol describes how to induce mtDNA depletion in cultured mammalian cells using this compound.

Materials:

-

Mammalian cell line of choice (e.g., HeLa, B82)

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mg/ml in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for DNA extraction

-

Reagents for quantitative PCR (qPCR)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.

-

Treatment: Prepare the desired concentration of this compound in complete culture medium. A starting concentration of 0.5 µg/ml is recommended for HeLa and B82 cells.[1] Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired period. For significant mtDNA depletion, an initial incubation of 12-24 hours is suggested.[1] For generating ρ0-like cells (cells devoid of mtDNA), prolonged culture (several passages) in the presence of a lower concentration of this compound may be necessary.

-

Harvesting: After incubation, wash the cells twice with PBS and harvest them for DNA extraction.

-

mtDNA Quantification: Extract total DNA from the treated and control cells. Quantify the relative amount of mtDNA to nuclear DNA (nDNA) using qPCR with primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µl of the different concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent probe JC-1 to measure changes in the mitochondrial membrane potential following treatment with this compound.[10][11][12][13][14]

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

This compound

-

JC-1 staining solution

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish). Once attached, treat the cells with this compound at the desired concentration and for the desired time.

-

Positive Control: In a separate well, treat cells with FCCP (e.g., 10 µM) for 10-15 minutes prior to staining to induce complete mitochondrial depolarization.

-

JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/ml in culture medium) for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with warm PBS.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer. The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential.

-

Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the procedure for detecting apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.[4][15][16][17]

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously. Include both untreated and positive controls for apoptosis (e.g., staurosporine).

-

Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

-

Staining: Transfer 100 µl of the cell suspension to a flow cytometry tube. Add 5 µl of Annexin V-FITC and 5 µl of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of this compound.

References

- 1. researchmap.jp [researchmap.jp]

- 2. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. researchhub.com [researchhub.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. chem-agilent.com [chem-agilent.com]

- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. 101.200.202.226 [101.200.202.226]

- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. static.igem.org [static.igem.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Assessing the Effect of Ditercalinium Chloride on Cell Viability

Audience: Researchers, scientists, and drug development professionals.